N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251678-93-9
VCID: VC6379409
InChI: InChI=1S/C24H24ClN7O2/c1-17-4-2-3-5-20(17)29-12-14-30(15-13-29)22-23-28-32(24(34)31(23)11-10-26-22)16-21(33)27-19-8-6-18(25)7-9-19/h2-11H,12-16H2,1H3,(H,27,33)
SMILES: CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl
Molecular Formula: C24H24ClN7O2
Molecular Weight: 477.95

N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

CAS No.: 1251678-93-9

VCID: VC6379409

Molecular Formula: C24H24ClN7O2

Molecular Weight: 477.95

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide - 1251678-93-9

Description

N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)- triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound with a unique molecular structure. It features a triazolopyrazine core, which is substituted with a piperazine ring bearing an o-tolyl group and linked to a 4-chlorophenyl acetamide moiety. This compound is of interest due to its potential pharmacological properties, which can be attributed to its intricate molecular architecture.

Synthesis and Chemical Reactions

The synthesis of N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)- triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. These may include condensation reactions to form the triazolopyrazine core and subsequent substitution reactions to introduce the piperazine and 4-chlorophenyl groups.

Synthesis Steps:

  • Formation of the Triazolopyrazine Core: This involves the reaction of appropriate precursors, such as hydrazine derivatives and pyrazine-based compounds.

  • Introduction of the Piperazine Ring: Typically achieved through nucleophilic substitution reactions.

  • Attachment of the 4-Chlorophenyl Acetamide Moiety: Involves acylation reactions.

Pharmacological Applications

Compounds with similar structures to N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)- triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide are often explored for their potential in modulating biological systems. These include:

  • Neurotransmitter Modulation: Similar compounds have shown efficacy in modulating neurotransmitter systems related to anxiety and depression.

  • Inflammatory Response: Some triazolopyrazine derivatives have been studied for their anti-inflammatory properties.

Analytical Techniques

To understand the structural characteristics and purity of N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)- triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, various analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for assessing purity and molecular weight.

CAS No. 1251678-93-9
Product Name N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Molecular Formula C24H24ClN7O2
Molecular Weight 477.95
IUPAC Name N-(4-chlorophenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Standard InChI InChI=1S/C24H24ClN7O2/c1-17-4-2-3-5-20(17)29-12-14-30(15-13-29)22-23-28-32(24(34)31(23)11-10-26-22)16-21(33)27-19-8-6-18(25)7-9-19/h2-11H,12-16H2,1H3,(H,27,33)
Standard InChIKey FDSFTPKMIHHNKK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl
Solubility not available
PubChem Compound 49663403
Last Modified Aug 18 2023

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